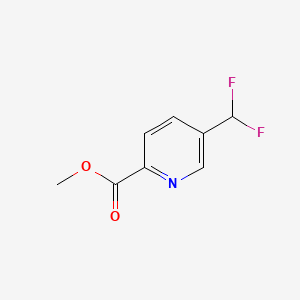

Methyl 5-(difluoromethyl)picolinate

Vue d'ensemble

Description

Methyl 5-(difluoromethyl)picolinate is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)picolinate typically involves the reaction of 2-bromo-5-(difluoromethyl)pyridine with methanol and carbon monoxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Applications De Recherche Scientifique

Methyl 5-(difluoromethyl)picolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mécanisme D'action

The mechanism of action of Methyl 5-(difluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .

Comparaison Avec Des Composés Similaires

5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester: Similar in structure but contains three fluorine atoms instead of two.

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another similar compound with a trifluoromethyl group.

Uniqueness: Methyl 5-(difluoromethyl)picolinate is unique due to the presence of two fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.

Activité Biologique

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula characterized by a pyridine ring substituted with a methyl ester at the 5-position and a difluoromethyl group. The difluoromethyl substituent enhances the compound's lipophilicity and reactivity, which are crucial for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group is known to enhance binding interactions due to its electronic properties, potentially allowing the compound to modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.

- Receptor Modulation: Interaction with biological receptors can lead to altered signaling pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound often exhibit noteworthy biological activities, including antimicrobial and antifungal properties. These activities are enhanced by the presence of halogenated groups, which facilitate stronger binding interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Activity:

- Cytotoxic Effects:

-

Structure-Activity Relationship (SAR):

- SAR studies have highlighted the importance of the difluoromethyl group in enhancing biological activity. Variations in substitution patterns on the picolinate scaffold significantly influenced both potency and selectivity against different biological targets.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C10H8BrF3N | Contains bromine instead of difluoromethyl | Antimicrobial and anticancer activity |

| Methyl 6-methyl-5-(trifluoromethyl)picolinate | C10H8F3N | Trifluoromethyl group enhances lipophilicity | Significant enzyme inhibition |

| Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinate | C10H9ClF2N | Chlorine instead of bromine; different reactivity | Varied antimicrobial properties |

Propriétés

IUPAC Name |

methyl 5-(difluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXHKCWFXZKBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.